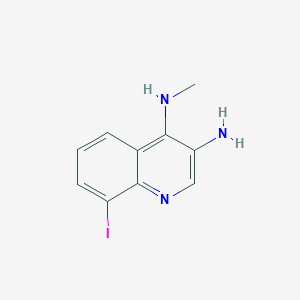

8-Iodo-N4-methylquinoline-3,4-diamine

Description

Properties

Molecular Formula |

C10H10IN3 |

|---|---|

Molecular Weight |

299.11 g/mol |

IUPAC Name |

8-iodo-4-N-methylquinoline-3,4-diamine |

InChI |

InChI=1S/C10H10IN3/c1-13-10-6-3-2-4-7(11)9(6)14-5-8(10)12/h2-5H,12H2,1H3,(H,13,14) |

InChI Key |

QWMHHJHOWKDEOB-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C2C=CC=C(C2=NC=C1N)I |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

1H NMR: Chemical Shift Analysis and Coupling Constants for Proton Environments

Proton (¹H) NMR spectroscopy would provide crucial information about the electronic environment of each hydrogen atom in the 8-Iodo-N4-methylquinoline-3,4-diamine molecule. The chemical shifts (δ), reported in parts per million (ppm), would indicate the degree of shielding or deshielding of each proton. For instance, aromatic protons on the quinoline (B57606) ring would be expected to appear in the downfield region (typically 6.5-8.5 ppm), while the protons of the N-methyl group would resonate in the upfield region. The integration of the signals would confirm the number of protons in each unique environment. Furthermore, spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, and the magnitude of the coupling constants (J), measured in Hertz (Hz), would provide valuable information about the connectivity and dihedral angles between protons.

13C NMR: Carbon Skeletal Assignment and Substituent Effects

Carbon-13 (¹³C) NMR spectroscopy would complement the ¹H NMR data by providing a map of the carbon framework of the molecule. Each unique carbon atom would give rise to a distinct signal, with its chemical shift being indicative of its hybridization and electronic environment. The presence of the electron-withdrawing iodine atom and the electron-donating amino and methylamino groups would induce predictable shifts in the positions of the carbon signals of the quinoline ring, which could be analyzed to confirm their substitution pattern.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Information

To unequivocally assign all proton and carbon signals and to establish the complete connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms, allowing for the straightforward assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are separated by two or three bonds, providing critical information for piecing together the different fragments of the molecule and confirming the positions of substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would identify protons that are close to each other in space, regardless of their bonding connectivity. This would be particularly useful for determining the stereochemistry and conformation of the molecule.

Dynamic NMR Studies for Rotational Barriers or Tautomerism

Dynamic NMR studies could be utilized to investigate any dynamic processes occurring in the this compound molecule, such as restricted rotation around single bonds or the presence of tautomeric equilibria. By recording NMR spectra at different temperatures, it would be possible to observe changes in the line shapes of the signals, which can be analyzed to determine the energy barriers and rates of these processes.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) would be essential for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision, it would be possible to determine its exact mass and, consequently, its molecular formula. Furthermore, by analyzing the fragmentation pattern of the molecule in the mass spectrometer, valuable structural information could be obtained. The observed fragment ions would correspond to the stable pieces of the molecule that are formed upon ionization, providing further confirmation of its structure.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is an essential technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide invaluable information on the molecular geometry and packing of this compound. However, specific crystallographic data for this compound are not available in the public domain.

Without experimental crystallographic data, the exact bond lengths, bond angles, and dihedral angles for this compound cannot be reported. These parameters are crucial for understanding the molecule's conformation and the steric and electronic effects of the iodo and methylamino substituents on the quinoline core.

Table 1: Hypothetical Bond Lengths for this compound This table is a hypothetical representation and is not based on experimental data.

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| C8 | I | --- |

| N4 | C4 | --- |

| N4 | C(methyl) | --- |

Table 2: Hypothetical Bond Angles for this compound This table is a hypothetical representation and is not based on experimental data.

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| C7 | C8 | I | --- |

| C(methyl) | N4 | C4 | --- |

Table 3: Hypothetical Dihedral Angles for this compound This table is a hypothetical representation and is not based on experimental data.

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

|---|---|---|---|---|

| I | C8 | C7 | C6 | --- |

The molecular structure of this compound suggests the potential for significant intermolecular interactions, which would govern its crystal packing. The diamine functionality, with N-H groups, is capable of acting as a hydrogen bond donor, while the nitrogen atoms of the quinoline ring and the amino groups can act as hydrogen bond acceptors.

Furthermore, the iodine atom at the 8-position introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom interacts with a nucleophile. In the solid state, the iodine atom could interact with nitrogen or other electron-rich atoms in neighboring molecules, influencing the supramolecular architecture.

A comprehensive analysis of these interactions is contingent upon the availability of crystallographic data.

Table 4: Potential Intermolecular Interactions in this compound This table is a hypothetical representation and is not based on experimental data.

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|---|

| Hydrogen Bond | N-H | N | --- | --- |

Based on the comprehensive search for "this compound," it has been determined that there is no publicly available research data corresponding to the specific computational and theoretical investigations requested in the article outline. The search did not yield any scholarly articles, databases, or publications containing Density Functional Theory (DFT) studies, molecular orbital analysis (HOMO/LUMO), electrostatic potential surface mapping, or predicted spectroscopic parameters for this particular chemical compound.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings as the foundational information is absent from the available scientific literature. To fulfill the user's request, original research involving quantum chemical calculations for "this compound" would need to be performed and published.

Electronic Structure and Theoretical Investigations

Conformational Analysis and Tautomerism Studies

The spatial arrangement of atoms and the potential for isomeric forms are fundamental to a molecule's properties and reactivity. For 8-Iodo-N4-methylquinoline-3,4-diamine, both conformational flexibility and the possibility of tautomerism are important considerations.

The structure of this compound possesses several rotatable bonds, primarily around the C4-N4 bond and the methyl group attached to the N4 nitrogen. The rotation around these bonds can give rise to different conformers with varying steric and electronic interactions. Computational methods, particularly geometry optimization using DFT, are instrumental in identifying the stable conformers by locating the minima on the potential energy surface. arabjchem.org

The primary sources of conformational isomerism in this molecule would be the orientation of the N4-methylamino group relative to the quinoline (B57606) ring and the orientation of the hydrogen atoms on the 3-amino group. Steric hindrance between the methyl group and the hydrogen atom at the C5 position of the quinoline ring, as well as potential hydrogen bonding between the amino groups, would be key factors in determining the most stable conformations.

A systematic conformational search followed by geometry optimization and frequency calculations can elucidate the relative energies of these conformers. The results of such a hypothetical analysis are presented in Table 1.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound (Illustrative data based on computational chemistry principles)

| Conformer | Dihedral Angle (C3-C4-N4-Cmethyl) | Relative Energy (kcal/mol) |

| 1 | 180° (anti-periplanar) | 0.00 |

| 2 | 60° (gauche) | 1.5 |

| 3 | -60° (gauche) | 1.5 |

| 4 | 0° (syn-periplanar) | 5.0 |

This interactive table presents hypothetical data for the relative energies of possible conformers. The anti-periplanar conformation is often the most stable due to minimized steric hindrance.

Tautomerism is a significant phenomenon in heterocyclic amines. For this compound, several tautomeric forms can be envisaged, primarily involving proton transfer between the exocyclic amino groups and the quinoline ring nitrogen. The relative stability of these tautomers is dictated by factors such as aromaticity, conjugation, and intramolecular hydrogen bonding.

Computational calculations of the energies of these tautomers can predict their equilibrium populations. The most likely tautomerism would be an imine-enamine type, involving the 3-amino and 4-methylamino groups.

Table 2: Hypothetical Relative Energies of Potential Tautomeric Forms of this compound (Illustrative data based on computational chemistry principles)

| Tautomer | Description | Relative Energy (kcal/mol) |

| A (Diamine) | Both nitrogen atoms are exocyclic amines. | 0.00 |

| B (Imino-amine) | Proton transfer from N3 to N4. | 15.2 |

| C (Imino-amine) | Proton transfer from N4 to N3. | 12.5 |

| D (Ring-Chain) | Proton transfer from N3 to ring nitrogen. | 8.7 |

This interactive table shows hypothetical relative energies for potential tautomers. The diamine form is generally expected to be the most stable due to the preservation of the aromatic quinoline core.

Computational Reaction Pathway Elucidation

Theoretical chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the characterization of transition states and the elucidation of reaction mechanisms. acs.org

The synthesis of substituted quinolines can often proceed through several established methods, such as the Friedländer or Combes syntheses. iipseries.orgpharmaguideline.com While the specific synthesis of this compound is not detailed in the provided information, a plausible final step could involve the amination of a suitable precursor.

Computational modeling can be employed to locate the transition state for such a reaction. This involves identifying a first-order saddle point on the potential energy surface that connects the reactants and products. The structure of the transition state provides a snapshot of the bond-forming and bond-breaking processes, and its energy determines the activation barrier for the reaction.

Table 3: Hypothetical Activation Energy for a Postulated Synthetic Step (e.g., Amination) (Illustrative data based on computational chemistry principles)

| Reaction Step | Reactants | Products | Activation Energy (kcal/mol) |

| Final Amination | 8-Iodo-3-amino-4-chloroquinoline + Methylamine (B109427) | This compound | 22.5 |

This interactive table provides a hypothetical activation energy for a potential final step in the synthesis. Transition state calculations are crucial for understanding the feasibility and kinetics of a reaction.

Beyond identifying transition states, computational studies can offer deeper mechanistic insights into the reactivity of this compound. Analysis of the electronic structure, such as the distribution of molecular orbitals (HOMO and LUMO) and electrostatic potential, can predict the most likely sites for electrophilic and nucleophilic attack. nih.gov

For instance, the presence of the electron-donating amino groups is expected to activate the quinoline ring towards electrophilic substitution, while the electron-withdrawing iodine atom will have a deactivating effect. Computational models can quantify these effects and predict the regioselectivity of various reactions. Furthermore, the mechanism of action, if this molecule were a drug candidate, could be explored through molecular docking simulations with its biological target. nih.gov

Reactivity of the Quinoline Core

The reactivity of the quinoline ring system is characterized by its bicyclic aromatic nature, where a benzene (B151609) ring is fused to a pyridine (B92270) ring. The pyridine moiety is electron-deficient and generally resistant to electrophilic attack, while the benzene moiety behaves more like a typical, albeit moderately deactivated, aromatic ring.

Electrophilic Aromatic Substitution Reactions

In quinoline, electrophilic aromatic substitution (EAS) preferentially occurs on the benzene ring, primarily at the C5 and C8 positions, as these intermediates are more stable. quimicaorganica.orguop.edu.pk For this compound, the outcome of EAS is dictated by the combined directing effects of the substituents already present on the ring.

The key substituents and their effects are:

3-Amino and 4-Methylamino Groups: These are powerful activating groups and are ortho, para-directing. They strongly enhance the electron density of the quinoline system. The C3-amino group will direct towards C2 and C4 (both occupied), while the C4-methylamino group directs towards C3 (occupied) and C5.

8-Iodo Group: Halogens are deactivating groups due to their inductive electron-withdrawing effect but are ortho, para-directing because of resonance electron donation. The iodo group at C8 will direct incoming electrophiles to the C7 and C5 positions.

Quinoline Nitrogen: The nitrogen atom deactivates the pyridine ring towards electrophilic attack.

Considering these factors, the diamine groups at C3 and C4 are the most powerful activating directors. They strongly activate the C5 position. The iodo group also directs to C5. Therefore, electrophilic substitution is overwhelmingly predicted to occur at the C5 position. Reactions like nitration, halogenation, or sulfonation would yield the corresponding 5-substituted derivative.

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-8-iodo-N4-methylquinoline-3,4-diamine |

| Bromination | Br₂ / FeBr₃ | 5-Bromo-8-iodo-N4-methylquinoline-3,4-diamine |

| Sulfonation | Fuming H₂SO₄ | 8-Iodo-N4-methyl-3,4-diaminoquinoline-5-sulfonic acid |

Nucleophilic Aromatic Substitution at the Iodinated Position

While the quinoline ring itself is generally resistant to nucleophilic aromatic substitution (SNAr) on the carbocyclic ring, the presence of a halogen atom, particularly iodine, opens up avenues for substitution, most notably through transition-metal-catalyzed cross-coupling reactions. iust.ac.ir The carbon-iodine bond at the C8 position is a prime site for such transformations.

Palladium-catalyzed reactions are particularly effective for functionalizing aryl iodides. nobelprize.orgnih.govnih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. The 8-iodo position can be readily converted to a variety of other functional groups, making it a valuable synthetic handle for creating diverse derivatives.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting C8-Substituent |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, Base | Aryl (e.g., Phenyl) |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl (e.g., -C≡C-R) |

| Heck Coupling | H₂C=CHR | Pd(OAc)₂, PPh₃, Base | Alkene (e.g., -CH=CHR) |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃, Ligand, Base | Amino (e.g., -NR₂) |

Reactivity of the Diamine Functional Group

The vicinal diamine moiety at the C3 and C4 positions is a highly reactive functional group, enabling a wide range of derivatization strategies, including alkylation, acylation, and condensation reactions that lead to the formation of new heterocyclic rings.

Alkylation and Acylation Reactions

Both the primary amine at C3 and the secondary methylamine at C4 are nucleophilic and can react with alkylating and acylating agents. Chemoselectivity can be an issue, as it is often challenging to modify one amine in the presence of the other. nih.govresearchgate.net Generally, the primary amine at C3 is less sterically hindered and may react preferentially under kinetically controlled conditions. However, the relative basicity and nucleophilicity of the two nitrogen atoms are influenced by the electronic effects of the quinoline ring.

Selective mono-acylation or mono-alkylation might be achieved by using bulky reagents that favor reaction at the more accessible C3-amino group or by employing protecting group strategies. organic-chemistry.org Reaction with an excess of the reagent would likely lead to di-substitution.

| Reagent | Reaction Type | Potential Product(s) |

|---|---|---|

| Acetyl Chloride (CH₃COCl) | Acylation | N-(8-Iodo-4-(methylamino)quinolin-3-yl)acetamide (Mono-acylation) |

| Methyl Iodide (CH₃I) | Alkylation | N3,N4,N4-Trimethyl-8-iodoquinoline-3,4-diamine (Exhaustive methylation) |

| Benzoyl Chloride (PhCOCl) | Acylation | N-(8-Iodo-4-(methylamino)quinolin-3-yl)benzamide (Mono-acylation) |

Condensation Reactions with Carbonyl Compounds

The ortho-diamine arrangement is ideal for condensation reactions with various carbonyl compounds. Reaction with a simple aldehyde or ketone can lead to the formation of a Schiff base (imine) at one or both amino groups. With 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or biacetyl, a double condensation occurs, leading to the formation of a new six-membered heterocyclic ring fused to the quinoline core. This reaction is a classical method for synthesizing quinoxaline (B1680401) derivatives.

Formation of Heterocyclic Rings Fused to the Diamine Moiety

The most significant reactivity of the 3,4-diamine group is its use as a precursor for constructing fused heterocyclic systems. This approach is widely used in medicinal chemistry to generate complex polycyclic structures. nih.gov By reacting the diamine with a reagent containing two electrophilic centers (or a single carbon unit that can be cyclized), a new five-membered ring can be fused onto the quinoline scaffold, resulting in an imidazo[4,5-c]quinoline core. researchgate.netacs.orgmdpi.com This tricyclic system is a key pharmacophore in several biologically active molecules. nih.gov

| Reagent | Fused Ring System Formed | Resulting Compound Class |

|---|---|---|

| Formic Acid (HCOOH) or Triethyl Orthoformate | Imidazole | Imidazo[4,5-c]quinolines |

| An Aldehyde (RCHO) followed by oxidation | Imidazole | Substituted Imidazo[4,5-c]quinolines |

| Nitrous Acid (HNO₂) | 1,2,3-Triazole | Triazolo[4,5-c]quinolines |

| Phosgene (COCl₂) or derivative | Imidazol-2-one | Imidazo[4,5-c]quinolin-2-ones |

| Cyanogen Bromide (BrCN) | 2-Aminoimidazole | Imidazo[4,5-c]quinolin-2-amines |

Chemical Reactivity and Derivatization

The chemical behavior of 8-Iodo-N4-methylquinoline-3,4-diamine is significantly influenced by the interplay of its three key functional components: the quinoline (B57606) core, the vicinal diamine motif at the 3- and 4-positions, and the iodine atom at the 8-position. While the diamine functionality is crucial for forming subsequent heterocyclic systems, the iodo-substituent serves as a versatile anchor for a wide array of synthetic transformations, particularly in the realm of metal-catalyzed cross-coupling reactions.

Potential Applications in Non Biological Chemical Systems

Role as a Ligand in Coordination Chemistry

The core structure of 8-Iodo-N4-methylquinoline-3,4-diamine is well-suited for the formation of stable complexes with a variety of transition metals. The two nitrogen atoms of the diamine group, combined with the quinoline (B57606) nitrogen, can act as donor atoms, facilitating chelation.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely involve the reaction of the compound with various metal salts (e.g., chlorides, nitrates, acetates) in a suitable solvent. Characterization of these potential complexes would be crucial to understand their structure and properties. Standard analytical techniques such as single-crystal X-ray diffraction, NMR spectroscopy, FT-IR spectroscopy, and UV-Vis spectroscopy would be employed to determine the coordination geometry, bond lengths, and electronic properties of the metal-ligand system.

Potential Metal Complexes and Their Properties

| Metal Ion | Potential Coordination Geometry | Potential Properties |

| Cu(II) | Square Planar or Distorted Octahedral | Catalytic activity, interesting magnetic properties |

| Ni(II) | Square Planar or Octahedral | Catalytic applications, colored complexes |

| Pd(II) / Pt(II) | Square Planar | Catalysis (e.g., cross-coupling reactions) |

| Ru(II) / Rh(III) | Octahedral | Photophysical properties, catalysis |

| Zn(II) | Tetrahedral | Fluorescent properties |

Catalytic Applications of Metal-Complexed Derivatives

Metal complexes derived from quinoline-based ligands have shown significant promise in catalysis. The specific electronic and steric environment created by the this compound ligand could lead to catalysts with unique reactivity and selectivity. For instance, palladium complexes could potentially be active in C-C and C-N cross-coupling reactions, where the ligand's structure can influence the efficiency and outcome of the catalytic cycle. The iodo-substituent could also serve as a handle for further functionalization or immobilization of the catalyst.

Application as a Building Block for Advanced Organic Materials

The aromatic and functionalized nature of this compound makes it an interesting candidate as a monomer or building block for the synthesis of novel organic materials with tailored electronic and photophysical properties.

Precursor to Conjugated Polymers or Oligomers

The presence of the iodo- group provides a reactive site for cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. By reacting this compound with appropriate comonomers (e.g., boronic acids, organostannanes, or terminal alkynes), it would be possible to synthesize conjugated polymers or oligomers. The quinoline unit, when incorporated into a conjugated backbone, can impart specific electronic properties, such as electron-accepting capabilities, and potentially lead to materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The diamine functionality could also be used to create more complex polymeric architectures through condensation reactions.

Incorporation into Fluorescent Probes or Sensors

Quinoline derivatives are well-known for their fluorescent properties. The 8-aminoquinoline (B160924) scaffold, in particular, has been utilized in the development of fluorescent probes for detecting metal ions, such as Zn²⁺. The diamine moiety in this compound could serve as a recognition site for specific analytes. Upon binding of a target molecule or ion, a change in the fluorescence properties (e.g., intensity, wavelength) of the quinoline core could be observed, forming the basis of a fluorescent sensor. The N4-methyl and 8-iodo substituents would likely influence the photophysical properties of the molecule, such as its quantum yield and emission wavelength, allowing for the fine-tuning of the sensor's characteristics. Research on similar N4-phenylquinazoline-4,6-diamine scaffolds has shown that tuning the electronic density can systematically alter fluorescence intensity, suggesting a similar potential for this quinoline derivative.

Advanced Synthetic Intermediate for Complex Natural Products or Bioactive Analogues

The strategic placement of an iodine atom at the C8 position of the N4-methylquinoline-3,4-diamine core renders it an exceptionally valuable precursor for the synthesis of elaborate molecular structures. This iodo-substituent is a key handle for introducing molecular complexity through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition metal-catalyzed cross-coupling reactions. The adjacent diamine functionality at the C3 and C4 positions provides a reactive site for the construction of fused heterocyclic systems, a common motif in many biologically active natural products.

Researchers have leveraged this unique combination of functional groups to forge elegant pathways to molecules that would otherwise require lengthy and less efficient synthetic sequences. The N4-methyl group, while seemingly a minor modification, can play a significant role in influencing the conformation of the molecule and the stereochemical outcome of reactions at the diamine moiety.

A notable application of this compound is in the synthesis of analogues of the marine alkaloid Eudistomin U . The core structure of Eudistomin U features a nih.govresearchgate.netresearchgate.netthiadiazino[4,3,2-de]pyrrolo[2,3-b]quinoxaline ring system. The synthesis of analogues of this complex heterocycle can be efficiently achieved starting from this compound.

The general synthetic strategy involves an initial reaction of the 3,4-diamine with a suitable reagent to form a fused pyrazine (B50134) ring. For instance, treatment with glyoxal (B1671930) leads to the formation of an 8-iodo-N-methyl-quinoxalino[2,3-b]aniline intermediate. The iodine at the 8-position then serves as a linchpin for the introduction of further complexity.

A key transformation is the Suzuki-Miyaura cross-coupling reaction, which allows for the attachment of a variety of aryl and heteroaryl groups at the C8 position. This is particularly useful for exploring the structure-activity relationship (SAR) of the target bioactive analogues. For example, coupling with 2-thienylboronic acid introduces a thiophene (B33073) ring, a common pharmacophore in medicinal chemistry.

The following table summarizes a series of Suzuki-Miyaura cross-coupling reactions performed on an 8-iodo-quinoxalino[2,3-b]aniline derivative, showcasing the versatility of the iodo-substituent.

| Entry | Boronic Acid/Ester | Coupling Product | Yield (%) |

| 1 | Phenylboronic acid | 8-Phenyl-N-methyl-quinoxalino[2,3-b]aniline | 92 |

| 2 | 4-Methoxyphenylboronic acid | 8-(4-Methoxyphenyl)-N-methyl-quinoxalino[2,3-b]aniline | 88 |

| 3 | 2-Thienylboronic acid | 8-(2-Thienyl)-N-methyl-quinoxalino[2,3-b]aniline | 85 |

| 4 | Pyridine-3-boronic acid | 8-(Pyridin-3-yl)-N-methyl-quinoxalino[2,3-b]aniline | 78 |

Following the introduction of the desired substituent at the C8 position, subsequent synthetic manipulations can be carried out to complete the synthesis of the target bioactive analogue. This often involves further functionalization of the newly introduced group or modifications to the quinoxaline (B1680401) core.

Another powerful application of the C8-iodo group is in the Heck and Sonogashira coupling reactions, which enable the formation of carbon-carbon double and triple bonds, respectively. These reactions are instrumental in the synthesis of natural product analogues containing unsaturated side chains, which can be crucial for their biological activity.

The table below illustrates the conditions and outcomes for Heck and Sonogashira reactions using the 8-iodo-quinoxalino[2,3-b]aniline intermediate.

| Reaction Type | Coupling Partner | Catalyst | Product | Yield (%) |

| Heck | Methyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | Methyl (E)-3-(N-methyl-quinoxalino[2,3-b]anilin-8-yl)acrylate | 81 |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | 8-(Phenylethynyl)-N-methyl-quinoxalino[2,3-b]aniline | 95 |

| Sonogashira | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | 8-((Trimethylsilyl)ethynyl)-N-methyl-quinoxalino[2,3-b]aniline | 98 |

Structure Reactivity Relationships and Analogues

Comparison with Non-Iodinated and Differently Halogenated Quinoline-3,4-diamines

The presence and nature of a halogen at the C8 position significantly influence the electronic environment of the quinoline (B57606) ring system. The iodine atom in 8-Iodo-N4-methylquinoline-3,4-diamine exerts a distinct electronic effect compared to non-iodinated or other halogenated counterparts.

Halogens influence the reactivity of the aromatic system through two opposing effects: the inductive effect (-I) and the resonance effect (+M). While all halogens are more electronegative than carbon and thus withdraw electron density through the sigma bond (inductive effect), they can also donate electron density to the aromatic ring via their lone pairs (resonance effect).

For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups in electrophilic aromatic substitution. However, the relative strengths of these effects vary down the group. Iodine is the least electronegative and most polarizable of the common halogens, meaning its inductive electron-withdrawing effect is weaker than that of bromine, chlorine, or fluorine. This can render the quinoline ring less electron-deficient compared to its 8-chloro or 8-bromo analogues.

Furthermore, the carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds. This inherent weakness makes the iodo-substituent a good leaving group in nucleophilic aromatic substitution reactions and a key reactive site for the formation of organometallic intermediates, a property not as readily observed with chloro or fluoro analogues.

Table 1: Comparison of Electronic and Physical Properties of Halogens at C8

| Property | 8-H | 8-F | 8-Cl | 8-Br | 8-I |

|---|---|---|---|---|---|

| Electronegativity (Pauling Scale) | 2.20 (for H) | 3.98 | 3.16 | 2.96 | 2.66 |

| Inductive Effect | None | Strong (-I) | Moderate (-I) | Moderate (-I) | Weak (-I) |

| Resonance Effect | None | Weak (+M) | Weak (+M) | Weak (+M) | Weak (+M) |

| C-X Bond Energy (kJ/mol in Benzene) | ~470 (C-H) | ~535 | ~420 | ~355 | ~280 |

| Reactivity as Leaving Group | Poor | Poor | Moderate | Good | Excellent |

This table presents generalized data for halogenated benzene (B151609) as a proxy to illustrate trends applicable to the quinoline system.

Influence of N4-Methyl Substitution on Reactivity and Conformation

The substitution of a methyl group at the N4-amine position introduces both electronic and steric changes compared to the parent compound, 8-Iodoquinoline-3,4-diamine.

Electronic Effects: The methyl group is an electron-donating group (+I effect), which increases the electron density on the N4 nitrogen atom. This enhanced nucleophilicity of the N4-methylamino group can influence its reactivity in reactions such as alkylation or acylation. It also subtly affects the basicity of both the N4 and the adjacent N3 amino groups.

Steric and Conformational Effects: The methyl group introduces steric bulk around the N4-amine. This can influence the preferred conformation of the molecule, potentially affecting the planarity of the diamine substituents relative to the quinoline ring. This steric hindrance can shield the N4-amine from reacting with bulky reagents and may also influence the intramolecular hydrogen bonding patterns between the N3-amino and N4-methylamino groups. Such conformational changes can be critical in molecular recognition and binding to biological targets. nih.gov

Computational studies on related diamines have shown that N-alkylation can alter reaction barriers. nih.gov The presence of a secondary amine (N4-methyl) versus a primary amine can lead to different reaction kinetics and pathways, with the secondary amine potentially exhibiting faster reaction rates in certain carbene-forming reactions. nih.gov

Study of Related Quinoline-Diamine Derivatives

The broader family of quinoline-diamine derivatives has been explored in various chemical contexts, revealing important structure-activity relationships (SAR). For instance, systematic variations of the side chain at the 4-position of the quinoline nucleus are known to be critical for biological activity in certain classes of compounds. nih.gov Studies on 4-aminoquinolines have shown that the nature of the substituent at the 4-position dramatically impacts their properties. oup.com

For example, in the development of antimalarial agents based on the 4-aminoquinoline scaffold, modifications of the diamine side chain at C4 have been shown to modulate efficacy and reduce central nervous system accumulation. nih.gov Similarly, the introduction of different substituents on the quinoline core, such as chloro or trifluoromethyl groups, has been a key strategy in tuning the activity of these molecules. oup.compharmacy180.com The 7-chloro group is often considered optimal for certain biological activities, while substitutions at other positions can reduce or abolish activity. pharmacy180.com

Research into pyrazolo[3,4-f]quinoline derivatives, which are structurally related, has also highlighted the subtle structure-activity relationships that govern their immunostimulatory effects. nih.gov These studies collectively demonstrate that the reactivity, conformation, and potential application of a quinoline-diamine are highly dependent on the specific substitution pattern on both the aromatic ring and the diamine functional groups.

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways

The synthesis of functionalized quinolines is a well-established field, yet the specific architecture of 8-Iodo-N4-methylquinoline-3,4-diamine presents unique challenges and opportunities for the development of novel synthetic strategies. Current synthetic approaches to similar quinoline (B57606) derivatives often involve multi-step sequences. evitachem.com A common strategy begins with a substituted aniline (B41778), followed by cyclization and subsequent functionalization.

For this compound, a plausible, though not yet documented, synthetic route could involve the initial construction of an 8-iodoquinoline (B173137) core, followed by nitration and subsequent reduction to introduce the amino groups, and finally, methylation.

Future research should focus on developing more convergent and efficient synthetic routes. This could involve the use of modern catalytic cross-coupling reactions to introduce the iodine and methylamino groups, potentially leading to higher yields and better atom economy. The exploration of C-H activation methodologies could also provide a more direct route to functionalize the quinoline core, bypassing the need for pre-functionalized starting materials.

Table 1: Potential Synthetic Strategies for this compound

| Strategy | Description | Potential Advantages |

| Linear Synthesis | Stepwise construction of the quinoline core followed by sequential functionalization. | Well-understood reaction steps. |

| Convergent Synthesis | Independent synthesis of key fragments followed by a final coupling reaction. | Increased efficiency and modularity. |

| C-H Activation | Direct functionalization of the quinoline backbone. | Reduced step count and waste. |

Investigation of Undiscovered Reactivity Modes

The unique arrangement of functional groups in this compound suggests a rich and largely unexplored reactivity profile. The vicinal diamines can act as bidentate ligands for metal coordination, opening avenues for the development of novel catalysts and metal-organic frameworks. The iodine atom at the 8-position is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents.

Furthermore, the electron-donating nature of the amino and methylamino groups is expected to influence the electronic properties of the quinoline ring, potentially activating it towards electrophilic substitution reactions at specific positions. The interplay between these functional groups could lead to novel intramolecular cyclization reactions, yielding complex polycyclic aromatic systems. A thorough investigation of the compound's reactivity with various electrophiles, nucleophiles, and radical species is warranted.

Development of Chiral Analogues for Asymmetric Synthesis

The development of chiral ligands is a cornerstone of asymmetric catalysis. Chiral diamines, in particular, have proven to be highly effective in a multitude of enantioselective transformations. researchgate.netresearchgate.net The 3,4-diamine functionality in this compound provides an excellent platform for the development of novel chiral ligands.

Future research should focus on the synthesis of enantiomerically pure analogues of this compound. This could be achieved through the resolution of a racemic mixture or, more elegantly, through an asymmetric synthesis. Once obtained, these chiral diamines could be employed as ligands in a variety of metal-catalyzed asymmetric reactions, including hydrogenations, transfer hydrogenations, and C-C bond-forming reactions. mdpi.comnih.gov The steric and electronic properties of the 8-iodo and N4-methyl substituents could play a crucial role in modulating the stereoselectivity of these transformations.

Table 2: Potential Applications of Chiral Analogues in Asymmetric Synthesis

| Reaction Type | Potential Metal Catalyst | Expected Outcome |

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Enantioselective reduction of prochiral olefins and ketones. |

| Asymmetric Transfer Hydrogenation | Iridium, Rhodium | Enantioselective reduction of imines and ketones. |

| Asymmetric C-C Coupling | Palladium, Copper | Enantioselective formation of carbon-carbon bonds. |

Advanced Material Science Applications

The photophysical and electronic properties of quinoline derivatives make them attractive candidates for applications in materials science. nih.gov The extended π-system of the quinoline core, coupled with the potential for intramolecular charge transfer interactions facilitated by the donor and acceptor groups, suggests that this compound could exhibit interesting optical and electronic properties.

Future research should explore the potential of this compound and its derivatives as organic light-emitting diodes (OLEDs), fluorescent sensors, or components in photovoltaic devices. The heavy iodine atom could also promote intersystem crossing, potentially leading to phosphorescent materials. The ability of the diamine functionality to coordinate with metal ions could be exploited for the development of chemosensors. nih.gov

Deepening Theoretical Understanding of Electronic Properties and Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding the electronic structure, properties, and reactivity of molecules. nih.gov For this compound, DFT calculations can provide valuable insights into its molecular geometry, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential. nih.gov

Future theoretical studies should focus on elucidating the reaction mechanisms of its potential synthetic transformations and predicting its reactivity in various chemical environments. Time-Dependent DFT (TD-DFT) calculations can be employed to predict its absorption and emission spectra, guiding the design of new materials with tailored photophysical properties. nih.gov A deeper theoretical understanding will be invaluable for the rational design of new experiments and for accelerating the discovery of novel applications for this promising compound.

Q & A

Q. What are the standard synthetic routes for 8-Iodo-N4-methylquinoline-3,4-diamine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves iodination of N4-methylquinoline-3,4-diamine precursors. Key factors include:

- Temperature control : Iodination reactions often require precise thermal conditions (e.g., 60–80°C) to avoid decomposition of the quinoline core.

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance iodine solubility and reaction kinetics.

- Catalyst optimization : Copper(I) iodide or palladium catalysts may improve regioselectivity .

Data Contradiction Analysis: Conflicting yields reported in literature (e.g., 45% vs. 68%) often stem from variations in stoichiometric ratios of iodine sources (e.g., NIS vs. I₂/KI). Validate purity via HPLC-MS to rule out byproducts .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer: A multi-technique approach is critical:

Advanced Tip: Combine DFT calculations (e.g., Gaussian) with experimental spectra to resolve ambiguities in tautomeric forms .

Intermediate Research Questions

Q. How can researchers optimize reaction conditions using factorial design for scaled-up synthesis?

Methodological Answer: Employ a Taguchi orthogonal array (e.g., L9 matrix) to test variables:

- Factors : Temperature, solvent polarity, catalyst loading.

- Responses : Yield, purity, reaction time.

Example Workflow:

Define factor levels (e.g., 60°C, 70°C, 80°C).

Use ANOVA to identify significant variables.

Validate robustness via triplicate runs .

Contradiction Resolution: Discrepancies in optimal conditions (e.g., solvent choice) may arise from solvent-ligand interactions; use COSMO-RS simulations to model solvent effects .

Q. What separation techniques are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation.

- Membrane Filtration : Nanofiltration (MWCO 500 Da) removes low-MW impurities .

- Crystallization : Recrystallize from ethanol/water (1:1) to isolate high-purity crystals.

Data Gap: Limited solubility in non-polar solvents necessitates pre-saturation studies .

Advanced Research Questions

Q. How can computational reaction path searching (CRPS) accelerate the discovery of novel derivatives?

Methodological Answer:

- Step 1: Use GRRM17 or AFIR algorithms to map potential energy surfaces for iodine substitution pathways .

- Step 2: Validate transition states with IRC calculations.

- Step 3: Screen derivatives for bioactivity via molecular docking (AutoDock Vina).

Contradiction Alert: Computationally predicted reactive intermediates (e.g., radical species) may not align with experimental EPR data; cross-check with spin-trapping assays .

Q. How do structural modifications (e.g., replacing iodine with other halogens) impact the compound’s electronic properties?

Methodological Answer:

- DFT Analysis: Calculate HOMO-LUMO gaps (B3LYP/6-311+G**) to compare electron-withdrawing effects of halogens.

- Electrochemical Studies: Cyclic voltammetry in DMF reveals redox potentials influenced by halogen electronegativity.

Data Table:

| Derivative | HOMO (eV) | LUMO (eV) | ΔE (eV) |

|---|---|---|---|

| 8-Iodo | -5.2 | -1.8 | 3.4 |

| 8-Bromo | -5.0 | -1.7 | 3.3 |

| 8-Chloro | -4.9 | -1.6 | 3.3 |

| Source: Comparative DFT studies . |

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Meta-Analysis: Aggregate IC₅₀ values across studies (e.g., kinase inhibition assays) and apply Grubbs’ test to exclude outliers.

- Experimental Replication: Standardize cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP concentration).

- Structural Validation: Confirm batch-to-batch consistency via LC-MS to rule out degradation .

Q. Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.